RO1138452

描述

Significance of Prostacyclin (IP) Receptor Modulation in Biological Systems

Prostacyclin (PGI2) is a lipid mediator derived from arachidonic acid that exerts its effects by activating the IP receptor. lvts.frcvpharmacology.com This receptor is widely distributed throughout the body, and its modulation is implicated in a host of critical biological functions. lvts.fr In the cardiovascular system, activation of the IP receptor is a primary mechanism for vasodilation, relaxing vascular smooth muscle to increase blood flow and lower blood pressure. cvpharmacology.comwikipedia.org It also plays a vital role in haemostasis by being a powerful inhibitor of platelet aggregation, thereby preventing thrombus formation. cvpharmacology.comwikipedia.org

Beyond its cardiovascular effects, the IP receptor is significantly involved in inflammation and nociception (the perception of pain). nih.gov PGI2 can act as a potent sensitizing agent for sensory neurons, contributing to hyperalgesia in inflammatory states. nih.gov The elucidation of these functions has been a major focus of research, aiming to understand the precise contribution of the PGI2-IP axis in health and disease. nih.gov The availability of selective modulators for the IP receptor is thus essential for clarifying its physiological and pathophysiological significance. nih.gov

Genesis and Historical Development of RO1138452 as a Pharmacological Agent

For many years, progress in understanding the specific roles of the IP receptor was hindered by a lack of selective antagonists. nih.gov While potent agonists like cicaprost (B119636) and iloprost (B1671730) were available, the absence of corresponding antagonists made it difficult to definitively attribute observed effects to IP receptor activation alone. nih.goversnet.org This pharmacological gap spurred medicinal chemistry efforts to develop such tools. nih.gov

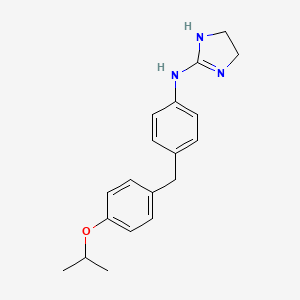

These efforts led to the development of two structurally distinct series of potent and selective IP receptor antagonists, one of which included this compound, chemically identified as (4,5-dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine. nih.govnih.gov The identification and synthesis of this non-prostanoid antagonist were first reported in 2004. nih.gov Its development marked a significant milestone, providing researchers with a novel compound to probe the function of the IP receptor with greater precision. nih.govnih.gov

Role of this compound as a Preeminent Research Tool for Investigating IP Receptor Physiology

This compound quickly established itself as a premier research tool due to its potent and selective IP receptor antagonism. nih.govnih.gov In vitro studies have extensively characterized its pharmacological profile, demonstrating high affinity for both human and rat IP receptors. nih.govnih.gov

In competitive binding assays, this compound effectively displaces radiolabeled IP agonists. nih.gov Its affinity (expressed as pKi, the negative logarithm of the inhibitory constant) has been quantified in various systems, consistently showing high potency. nih.govmedchemexpress.com

| Preparation | pKi Value |

| Human Platelets | 9.3 ± 0.1 |

| Recombinant Human IP Receptor | 8.7 ± 0.06 |

Binding affinity of this compound for the prostacyclin (IP) receptor in different experimental systems. Data sourced from multiple studies. nih.govmedchemexpress.comselleckchem.com

Functional studies further confirmed its antagonist properties. This compound effectively inhibits the intracellular signaling cascade initiated by IP receptor agonists. A key downstream effect of IP receptor activation is the accumulation of cyclic AMP (cAMP); this compound was shown to block this agonist-induced cAMP accumulation in a concentration-dependent manner. nih.govmedchemexpress.com Its functional antagonist affinity (pKi) derived from these experiments was 9.0 ± 0.06. nih.govmedchemexpress.com

The utility of this compound as a research tool is significantly enhanced by its selectivity. It displays relatively low affinity for other prostanoid receptor subtypes, such as EP, FP, and TP receptors. nih.govnih.gov While it does show some affinity for the imidazoline (B1206853) I2 receptor (pKi = 8.3) and the platelet-activating factor (PAF) receptor (pKi = 7.9), its potency at the IP receptor is substantially higher. nih.govnih.govnih.gov This selectivity profile allows for more confident interpretation of experimental results, attributing the observed effects primarily to the blockade of IP receptors. nih.gov

| Receptor | pKi Value |

| Prostacyclin (IP) | ~8.7 - 9.3 |

| Imidazoline I2 | 8.3 |

| Platelet-Activating Factor (PAF) | 7.9 |

| α2A-adrenoceptor | 6.5 |

| 5-HT Receptors (various) | 5.3 - 6.1 |

| Muscarinic Receptors (various) | 5.6 - 6.1 |

| Other Prostanoid Receptors (EP, TP) | < 6.0 |

Selectivity profile of this compound, showing its binding affinity (pKi) for the target IP receptor compared to a panel of other receptors. nih.govnih.gov

In functional tissue preparations, this compound has been used to antagonize IP agonist-induced effects. For example, it competitively blocks the relaxation of various isolated arteries induced by the selective IP agonist cicaprost. nih.govnih.gov Schild analysis in these experiments yielded pA2 values (a measure of antagonist potency) between 8.12 and 8.39, with plot slopes close to unity, which is characteristic of competitive antagonism. nih.gov It has also been shown to antagonize cicaprost-induced inhibition of platelet aggregation. nih.gov The compound has been instrumental in studies investigating the vasorelaxant effects of other substances, helping to determine the extent to which the IP receptor pathway is involved. researchgate.net Through its consistent performance in a range of in vitro and in vivo models of inflammation and pain, this compound has been crucial in substantiating the role of the IP receptor in these processes. nih.govnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYRMJMXXLJZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176686 | |

| Record name | RO-1138452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221529-58-4 | |

| Record name | RO-1138452 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221529584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-1138452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-1138452 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH5W8F3S4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological and Molecular Characterization of Ro1138452

Receptor Binding Profile and Selectivity Analysis

The receptor binding profile of RO1138452 has been extensively studied to determine its affinity for the IP receptor and its selectivity compared to other prostanoid and non-prostanoid receptors.

High-Affinity Interaction with the Prostacyclin (IP) Receptor

This compound demonstrates high affinity for the human IP receptor. Binding studies have reported pKi values in the nanomolar range, indicating a strong interaction. In human platelets, the reported pKi is 9.3 ± 0.1. nih.govmedchemexpress.comnih.govmedchemexpress.comglpbio.comdcchemicals.comselleckchem.comkklmed.com In a recombinant IP receptor system, the pKi is estimated to be 8.7 ± 0.06 to 8.7 ± 0.1. nih.govmedchemexpress.comnih.govmedchemexpress.comglpbio.comdcchemicals.comselleckchem.comkklmed.comresearchgate.net These values suggest that this compound binds potently to the IP receptor in both native and recombinant expression systems. The Hill coefficients in both systems did not significantly differ from unity.

Here is a summary of this compound's affinity for the IP receptor:

| System | pKi Value |

| Human Platelets | 9.3 ± 0.1 |

| Recombinant IP Receptor | 8.7 ± 0.06 to 8.7 ± 0.1 |

Characterization of Affinities for Other Prostanoid Receptors (e.g., EP1, EP2, EP3, EP4, FP, TP)

Studies have assessed the binding affinity of this compound for other prostanoid receptors, including the EP1, EP2, EP3, EP4, FP, and TP receptors. This compound exhibits minimal or no significant binding affinity at these receptors in radioligand binding assays. nih.govbio-techne.com Specifically, this compound did not show significant potency at non-IP prostanoid receptors (EP1, EP3, FP, and TP) in binding assays. nih.govnih.gov While some studies indicated low binding affinities (pKi < 5 or < 6.0) for EP1, EP3, EP4, and TP receptors, the compound is considered highly selective for the IP receptor over these prostanoid subtypes. nih.govnih.govnih.govbio-techne.com The effects of this compound on DP2 and FP receptors were noted as unknown in one study. nih.gov

Assessment of Interactions with Non-Prostanoid Receptors (e.g., Imidazoline (B1206853) I2, Platelet Activating Factor (PAF), Adrenoceptors)

Beyond prostanoid receptors, the selectivity profile of this compound has been evaluated against a panel of non-prostanoid receptors. This compound has shown affinity for the imidazoline I2 receptor with a pKi of 8.3. nih.govmedchemexpress.comnih.govglpbio.comdcchemicals.comnih.gov It also displays affinity for the platelet activating factor (PAF) receptor, with a reported pKi of 7.9. nih.govmedchemexpress.comnih.govglpbio.comdcchemicals.comnih.gov

While this compound showed relatively low affinities at most other receptor subtypes tested in a broad screening panel, it displayed some affinity for the α2A-adrenoceptor (pKi = 6.5) and α1B-adrenoceptor (pKi = 5.87). medchemexpress.comnih.gov Affinities for various muscarinic receptors (M1-M5) and serotonin (B10506) receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT4) were generally low (pKi ≤ 6.1). medchemexpress.comnih.gov

Here is a summary of this compound's affinity for selected non-IP receptors:

| Receptor | pKi Value |

| Imidazoline I2 | 8.3 |

| PAF Receptor | 7.9 |

| α2A-adrenoceptor | 6.5 |

| α1B-adrenoceptor | 5.87 |

Functional Antagonism Mechanisms

The functional antagonism of this compound has been characterized by its ability to inhibit agonist-mediated signaling pathways, particularly the accumulation of cyclic adenosine (B11128) monophosphate (cAMP).

Inhibition of Agonist-Mediated Cyclic Adenosine Monophosphate (cAMP) Accumulation

The IP receptor is a Gs protein-coupled receptor that, upon activation by agonists like prostacyclin or carbaprostacyclin, stimulates adenylyl cyclase, leading to increased intracellular cAMP levels. This compound functions as an antagonist by inhibiting this agonist-mediated cAMP accumulation. nih.govmedchemexpress.comglpbio.comdcchemicals.comkklmed.com Studies measuring the inhibition of carbaprostacyclin-induced cAMP accumulation in cells expressing the human IP receptor have shown that this compound blocks this process in a concentration-dependent manner. glpbio.com

Quantitative Analysis of Functional Potency in Recombinant IP Receptor Systems (e.g., CHO-K1 Cells)

The functional potency of this compound as an antagonist has been quantitatively analyzed in recombinant IP receptor systems, such as CHO-K1 cells stably expressing the human IP receptor. In these systems, this compound attenuates carbaprostacyclin-induced cAMP accumulation. nih.govmedchemexpress.comglpbio.comdcchemicals.comkklmed.com The pIC50 value for this compound in attenuating cAMP accumulation is reported as 7.0 ± 0.07. nih.govmedchemexpress.comglpbio.comdcchemicals.comkklmed.com Using the Cheng-Prusoff correction, the functional estimate of affinity (pKi) for this compound in this assay was determined to be 9.0 ± 0.06. nih.govmedchemexpress.comglpbio.comdcchemicals.com this compound has also been shown to inhibit carbaprostacyclin-induced cAMP accumulation in SH-SY5Y cells with a pKB of 8.8. caymanchem.com The IC50 of this compound was reported as 100 nM in IP-receptor-expressing CHO-K1 cells in one study. mdpi.com

Here is a summary of this compound's functional potency in inhibiting cAMP accumulation:

| System | Agonist | pIC50 Value | Functional pKi (Cheng-Prusoff) |

| CHO-K1 cells expressing human IP receptor | Carbaprostacyclin | 7.0 ± 0.07 | 9.0 ± 0.06 |

| SH-SY5Y cells expressing human IP receptor | Carbaprostacyclin | - | pKB = 8.8 |

| CHO-K1 cells expressing human IP receptor | - | IC50 = 100 nM | - |

Competitive vs. Non-Competitive Antagonism and Pseudo-Irreversible Characteristics

Studies investigating the nature of this compound's antagonism at the IP receptor have provided evidence for both competitive and, in certain contexts, non-competitive or pseudo-irreversible characteristics.

In isolated smooth muscle preparations, Schild plot analyses of this compound antagonism against cicaprost-induced relaxation typically yielded slopes close to unity, indicative of competitive antagonism. nih.govnih.gov However, non-surmountable antagonism was occasionally observed with higher concentrations of this compound. nih.govnih.gov This non-surmountable effect in some vascular tissues has been attributed, in part, to the potential for the agonist cicaprost (B119636) to activate excitatory prostanoid systems, such as EP3 receptors, at higher concentrations, leading to a functional antagonism of its own relaxant action. nih.gov

Further investigation, particularly in human airway epithelial cells, has characterized this compound as a selective, pseudo-irreversible orthosteric antagonist at the IP receptor. nih.govucl.ac.ukresearchgate.netresearchgate.net This pseudo-irreversible behavior suggests that while this compound binds to the orthosteric site, its dissociation from the receptor is slow, leading to a prolonged inhibitory effect that may not be fully overcome by increasing agonist concentration under standard experimental conditions. The interaction with certain agonists, such as TEI-9063, also showed slower reversal of inhibitory action following washout compared to cicaprost, supporting a potentially complex interaction kinetics that can manifest as pseudo-irreversible behavior. nih.gov

Comparative Pharmacology of this compound with Cognate IP Receptor Modulators (e.g., RO3244794, MRE-269)

The pharmacological profile of this compound has been compared with other IP receptor modulators, notably RO3244794 and MRE-269, highlighting differences in potency, selectivity, and interaction with the receptor.

This compound and RO3244794 are structurally distinct IP receptor antagonists. nih.govnih.gov While both compounds are potent and selective for the human and rat IP receptors, this compound generally displays higher affinity for the human IP receptor than RO3244794. nih.govnih.gov

Comparative binding affinities (pKi) for this compound and RO3244794 in different systems are presented in the table below:

| Compound | System | pKi Value | Reference |

| This compound | Human Platelets | 9.3 ± 0.1 | medchemexpress.comnih.govnih.gov |

| RO3244794 | Human Platelets | 7.7 ± 0.03 | nih.govnih.gov |

| This compound | Recombinant Human IP (CHO) | 8.7 ± 0.06 | medchemexpress.comnih.govnih.gov |

| RO3244794 | Recombinant Human IP (CHO) | 6.9 ± 0.1 | nih.govnih.gov |

In functional assays measuring the inhibition of carbaprostacyclin-induced cAMP accumulation in CHO-K1 cells, this compound was also found to be more potent than RO3244794. The antagonist affinities (pKi) were 9.0 ± 0.06 for this compound and 8.5 ± 0.11 for RO3244794. nih.govnih.gov

Regarding selectivity, while this compound shows some affinity for I2 and PAF receptors, RO3244794 appears to be more highly selective for the IP receptor, with minimal activity at other prostanoid receptor subtypes (EP1, EP3, EP4, TP). nih.govnih.gov

Comparisons with MRE-269, the active metabolite of selexipag (B1681723) and a non-prostanoid IP receptor agonist, have also been conducted. Studies in rat pulmonary tissues evaluating the effects of IP receptor agonists (treprostinil, iloprost (B1671730), MRE-269) in the presence of IP receptor antagonists (this compound, RO3244794) revealed notable differences. researchgate.netresearchgate.net While this compound was effective in inhibiting relaxations induced by the prostacyclin analogues treprostinil (B120252) and iloprost in rat pulmonary arteries, it failed to inhibit relaxations to MRE-269 in either rat pulmonary arteries or veins. researchgate.netresearchgate.net This suggests that in this specific tissue context, MRE-269 might involve mechanisms beyond typical IP receptors or interact differently with the receptor compared to prostanoid analogues, and that this compound's antagonistic effect is dependent on the specific agonist used. researchgate.netresearchgate.net However, in other contexts like human pulmonary arterial smooth muscle cells from PAH patients, MRE-269's anti-proliferative effects were fully inhibited by this compound, indicating an IP receptor-dependent mechanism in that system. ucl.ac.uk

Elucidation of Cellular and Subcellular Mechanisms of Action of Ro1138452

Impact on G-Protein Coupled Receptor Signaling Pathways

The IP receptor is primarily coupled to the stimulatory G protein (Gαs). molbiolcell.orgwikipedia.orgahajournals.orgbiorxiv.org Upon activation by an agonist, the IP receptor undergoes a conformational change, leading to the dissociation of the Gαs subunit from the Gβγ dimer. wikipedia.org The activated Gαs subunit then stimulates adenylyl cyclase. molbiolcell.orgwikipedia.orgahajournals.orgbiorxiv.org RO1138452, by acting as an IP receptor antagonist, inhibits this activation of Gαs signaling. medchemexpress.comncats.ioglpbio.com

Modulation of the Adenylyl Cyclase/cAMP/Protein Kinase A (PKA) Cascade

Activation of adenylyl cyclase by Gαs leads to the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). wikipedia.orgbiorxiv.org Increased levels of intracellular cAMP then activate protein kinase A (PKA), a key downstream effector that phosphorylates various cellular proteins, influencing a wide range of cellular processes. wikipedia.orgbiorxiv.org

This compound has been shown to attenuate the accumulation of cAMP induced by IP receptor agonists like carbaprostacyclin or iloprost (B1671730) in cells expressing the human IP receptor. medchemexpress.comncats.ioglpbio.comahajournals.org This demonstrates its inhibitory effect on the adenylyl cyclase/cAMP pathway downstream of the IP receptor. The pIC50 value of this compound in attenuating cAMP accumulation has been reported as 7.0 ± 0.07. medchemexpress.comncats.ioglpbio.com

Data on the attenuation of cAMP accumulation by this compound:

| Agonist | Cell Type | This compound pIC50 (Molar) | Reference |

|---|---|---|---|

| Carbaprostacyclin | CHO-K1 cells expressing human IP receptor | 7.0 ± 0.07 | medchemexpress.comncats.ioglpbio.com |

Exploration of Potential Crosstalk with Other Intracellular Signaling Routes

While the primary coupling of the IP receptor is to Gαs, GPCRs can also exhibit crosstalk with other intracellular signaling pathways, including those mediated by other G protein subunits (Gαi/o, Gαq/11, Gα12/13) or through G protein-independent mechanisms, such as β-arrestin signaling. wikipedia.orgwikipedia.orgnih.gov

Studies have explored potential interactions or influences of this compound on pathways beyond the canonical Gαs/cAMP/PKA route. For instance, research investigating the interaction of the human IP receptor with the PDZ adapter protein PDZK1 showed that this compound blocked both basal and cicaprost-induced phosphorylation of PDZK1, a process that can involve PKA-mediated phosphorylation. molbiolcell.org This suggests an impact on signaling nodes interacting with the IP receptor complex.

Furthermore, while IP receptor activation typically increases cAMP, which can activate PKA and subsequently influence pathways like PPARγ, one study indicated that this compound prevented IP receptor-dependent activation of PPARγ via a cAMP-independent mechanism. nih.govosti.gov This suggests that the IP receptor, and its antagonism by this compound, may influence other signaling routes or nuclear receptors through mechanisms not solely reliant on cAMP elevation.

This compound has also shown affinity at imidazoline2 (I2) and platelet activating factor (PAF) receptors, suggesting potential interactions with these targets, although its primary potency and selectivity are for the IP receptor. medchemexpress.comglpbio.com

Regulation of Gene Expression and Cellular Secretory Processes

Modulation of GPCR signaling cascades, particularly the cAMP/PKA pathway, can significantly impact gene expression by affecting the activity of transcription factors. wikipedia.orgbiorxiv.org

Influence on Glucocorticoid-Inducible Gene Transcription

While the direct influence of this compound on glucocorticoid-inducible gene transcription is not extensively detailed in the provided search results, the IP receptor signaling pathway can interact with other signaling pathways that influence gene expression. Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates gene expression. nih.govfrontiersin.org Activation of the IP receptor has been shown to augment glucocorticoid-induced gene expression in human bronchial epithelial cells. guidetopharmacology.orgucl.ac.uk As an IP receptor antagonist, this compound would be expected to counteract this augmentative effect, thereby indirectly influencing glucocorticoid-inducible gene transcription by blocking the potentiating signal from the IP receptor pathway.

Modulation of Chemokine (e.g., CXCL9, CXCL10) Release

This compound has been specifically shown to modulate the release of proinflammatory chemokines such as CXCL9 and CXCL10. medchemexpress.comncats.ioglpbio.comnih.gov In human airway epithelial cells, the IP receptor agonist taprostene (B27798) suppresses the release of interferon-gamma-induced CXCL9 and CXCL10. nih.gov This suppression is mediated through a mechanism involving cAMP and PKA. nih.gov

This compound, as an IP receptor antagonist, prevents this taprostene-induced inhibition of CXCL9 and CXCL10 release. medchemexpress.comncats.ioglpbio.comnih.gov This indicates that this compound, by blocking the inhibitory signal from the activated IP receptor, restores or maintains the release of these chemokines. The p[A]50 values for this compound preventing the inhibition of CXCL9 and CXCL10 release by taprostene were reported as -8.73 ± 0.11 and -8.47 ± 0.16, respectively. medchemexpress.comglpbio.com

Data on this compound's effect on CXCL9 and CXCL10 release:

| Chemokine | Effect of IP Receptor Activation (Taprostene) | Effect of this compound on Taprostene Effect | This compound p[A]50 (Molar) | Cell Type | Reference |

|---|---|---|---|---|---|

| CXCL9 | Suppresses release | Prevents inhibition | -8.73 ± 0.11 | Human airway epithelial cells | medchemexpress.comglpbio.comnih.gov |

Receptor-Mediated Cellular Responses and Phenotypic Alterations

The antagonistic action of this compound at the IP receptor leads to alterations in various cellular responses mediated by this receptor. The IP receptor plays roles in diverse physiological processes, including vasodilation, platelet aggregation inhibition, and modulation of inflammatory responses. wikipedia.org

By blocking the IP receptor, this compound can influence these processes. For example, studies on isolated blood vessels and platelets have investigated the effects of this compound on IP receptor-mediated responses in these tissues. tocris.comrndsystems.com The IP receptor is known to inhibit platelet aggregation, and an antagonist like this compound would be expected to counteract this effect. wikipedia.org

Furthermore, the IP receptor is involved in regulating endothelial cell migration and angiogenesis, partly through its interaction with proteins like PDZK1. molbiolcell.org this compound has been shown to abrogate the effects of IP receptor activation on endothelial cell migration and tube formation in vitro, highlighting its impact on these phenotypic alterations. molbiolcell.org

The modulation of chemokine release by this compound also represents a significant cellular response alteration, impacting the inflammatory milieu. medchemexpress.comglpbio.comnih.gov

In Vitro Research Applications of Ro1138452 in Diverse Biological Systems

Studies in Primary Cell Cultures and Immortalized Cell Lines

RO1138452 has been utilized in a range of in vitro studies employing both primary cell cultures and immortalized cell lines to understand the functional implications of IP receptor modulation. These studies span various physiological systems, including the cardiovascular, respiratory, and nervous systems, as well as investigations in tumor biology and metabolic processes.

Investigations in Human Platelets and Their Aggregation Dynamics

Studies involving human platelets have demonstrated the antagonistic effect of this compound on IP receptor-mediated inhibition of platelet aggregation. In human platelet-rich plasma, this compound was shown to antagonize the inhibition of platelet aggregation induced by cicaprost (B119636), a selective IP agonist, in a surmountable manner. nih.gov The affinity of this compound for IP receptors in human platelets has been estimated, with a pKᵢ value of 9.3 ± 0.1. medchemexpress.com This indicates a high affinity binding of this compound to the IP receptors on human platelets. This compound did not affect the inhibitory actions of other agonists like PGD₂ (DP₁ agonist) and NECA (adenosine A₂A agonist) in human platelets, highlighting its selectivity for the IP receptor. nih.gov

Analyses in Vascular Smooth Muscle Cells (e.g., Human Pulmonary Artery, Guinea-Pig Aorta, Rabbit Mesenteric Artery)

This compound has been extensively used to study IP receptor function in isolated vascular smooth muscle preparations from different species. In studies on isolated human pulmonary artery, guinea-pig aorta, and rabbit mesenteric artery, this compound antagonized the relaxation induced by the selective IP agonist cicaprost. nih.gov Schild plots generated from these experiments exhibited slopes close to unity, yielding pA₂ values of 8.20, 8.39, and 8.12, respectively. nih.gov These values indicate potent antagonism of IP receptors in these tissues. Higher concentrations of this compound sometimes resulted in non-surmountable antagonism, which was attributed to the EP₃ contractile action of cicaprost. nih.gov

In human pulmonary arterial smooth muscle cells (PASMCs), this compound has been used to investigate the role of IP receptors in mediating the effects of prostacyclin analogues. Pre-application of this compound abolished the effect of iloprost (B1671730) and treprostinil (B120252) on certain potassium channels (IKCa and ITASK-1), suggesting that these effects are mediated via the IP receptor/PKA signaling axis. atsjournals.org Furthermore, this compound (at 1 µM) has been shown to abolish agonist-induced cAMP generation and the antiproliferative effects of IP receptor agonists like APD811 and MRE-269 in human PASMCs. ersnet.orgoup.com However, in PASMCs from patients with pulmonary arterial hypertension (PAH), this compound failed to substantially antagonize the anti-proliferative effects of higher concentrations of treprostinil, suggesting the involvement of non-IP receptor targets in this context. mdpi.comnih.gov

Data on pA₂ values for this compound in vascular smooth muscle tissues:

| Tissue | Agonist | pA₂ Value |

| Human Pulmonary Artery | Cicaprost | 8.20 |

| Guinea-Pig Aorta | Cicaprost | 8.39 |

| Rabbit Mesenteric Artery | Cicaprost | 8.12 |

Research in Airway Epithelial Cells (e.g., BEAS-2B Bronchial Epithelial Cells)

This compound has been employed in studies using airway epithelial cells, such as the BEAS-2B bronchial epithelial cell line. glpbio.commedchemexpress.com In BEAS-2B cells, this compound has been characterized as a selective, pseudo-irreversible orthosteric antagonist at the IP receptor. glpbio.com Studies have investigated its effect on IP receptor-mediated inhibition of chemokine release. This compound prevented the inhibition of CXCL9 and CXCL10 release induced by agonists in a concentration-dependent manner. medchemexpress.comglpbio.com The p[A]₅₀ values for preventing the inhibition of CXCL9 and CXCL10 release were reported as -8.73 ± 0.11 and -8.47 ± 0.16, respectively. medchemexpress.com

Application in Human Stem Cell-Derived Oligodendrocyte Precursor Cells for Myelination Studies

This compound has been identified in high-throughput screenings using human stem cell-derived oligodendrocyte precursor cells (OPCs) as a small molecule that promotes myelination. nih.govresearchgate.netx-mol.compatsnap.com These studies suggest that this compound targets the prostacyclin (IP) receptor in OPCs and promotes their differentiation, which is crucial for myelination. nih.govresearchgate.net Single-cell transcriptomic analysis has further supported that this compound promotes oligodendrocyte differentiation and may modulate relevant pathways. nih.govresearchgate.net

Examination in Tumor Endothelial Cells for Angiogenesis Research

Research in tumor endothelial cells (TECs) has utilized this compound to investigate the role of the IP receptor in angiogenesis. Studies have shown that the IP receptor gene is upregulated in TECs compared to normal endothelial cells (NECs). nih.govnih.gov Furthermore, the migration and tube formation of TECs were suppressed by the IP receptor antagonist this compound. nih.govnih.govmolbiolcell.orgdntb.gov.ua This suggests that the IP receptor contributes to maintaining the angiogenic phenotype of TECs and plays a key role in tumor angiogenesis. nih.gov These findings indicate that the IP receptor might be a TEC-specific marker and a potential target for anti-angiogenic therapy. nih.govnih.gov

Data on the effect of this compound on TEC migration:

| Cell Type | This compound Concentration | Effect on Migration |

| Mouse Tumor Endothelial Cells (Melanoma) | 5, 10, 20 µM | Significantly inhibited nih.gov |

| Mouse Tumor Endothelial Cells (Renal Cell Carcinoma) | 5, 10, 20 µM | Significantly inhibited nih.gov |

| Mouse Normal Endothelial Cells | 5, 10, 20 µM | Little effect nih.gov |

Data on the effect of this compound on TEC tube formation:

| Cell Type | This compound Concentration | Effect on Tube Formation |

| Mouse Tumor Endothelial Cells (Melanoma) | Not specified | Inhibited nih.gov |

| Mouse Tumor Endothelial Cells (Renal Cell Carcinoma) | Not specified | Inhibited nih.gov |

| Mouse Normal Endothelial Cells | Not specified | Not inhibited nih.gov |

Use in Pancreatic β-Cells and Glomerular Podocytes for Metabolic and Renal Studies

While the search results provided some information on pancreatic beta cells and glomerular podocytes in a general context garvan.org.aunih.govresearchgate.net, specific detailed research findings on the in vitro application of this compound in these cell types were not extensively available within the provided snippets, beyond a mention of its potential use in studies involving these cells researchgate.net. Therefore, detailed research findings for this specific subsection cannot be provided based solely on the search results.

This compound, also known by synonyms such as CAY10441, is a chemical compound identified with PubChem CID 9839644 nih.gov. Its IUPAC name is N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine nih.gov. This compound has been characterized primarily as a potent and selective antagonist of the prostacyclin (IP) receptor nih.govmedchemexpress.commedkoo.comnih.govadooq.com. Research into this compound has largely focused on its utility as a pharmacological tool in various in vitro systems to investigate the roles of the IP receptor in diverse biological processes nih.govmedchemexpress.commedkoo.comnih.gov.

This compound has been extensively used in in vitro studies across various biological systems to elucidate the functions of the IP receptor. Its application has provided insights into the IP receptor's involvement in vascular smooth muscle tone, platelet aggregation, and cellular signaling pathways nih.govmedkoo.comnih.govnih.gov.

In isolated blood vessel preparations, this compound has been shown to antagonize the relaxation induced by selective IP agonists like cicaprost in tissues such as human pulmonary artery, guinea-pig aorta, and rabbit mesenteric artery nih.govnih.gov. These studies, often employing Schild analysis, have demonstrated surmountable antagonism with pA₂ values in the range of 8.12 to 8.39, indicating potent IP receptor blockade nih.govnih.gov. The compound did not significantly affect relaxations mediated by agonists of other prostanoid receptors like EP₂ (butaprost) in guinea-pig trachea or EP₄ (PGE₂) and NK₁ receptors (substance P) in rabbit mesenteric artery, highlighting its selectivity for the IP receptor nih.govnih.gov.

Studies in human and rat platelet-rich plasmas have demonstrated that this compound antagonizes cicaprost-induced inhibition of platelet aggregation in a surmountable manner nih.govnih.gov. This further supports its role as an IP receptor antagonist in the context of platelet function nih.govnih.gov. However, its affinity in plasma might be influenced by plasma protein binding nih.govnih.gov. This compound did not affect the inhibitory actions of DP₁ (PGD₂) or adenosine (B11128) A₂A (NECA) agonists in human platelets nih.govnih.gov.

This compound has also been utilized in cell-based assays to study IP receptor-mediated signaling. In CHO-K1 cells stably expressing the human IP receptor, this compound functionally antagonized carbaprostacyclin-induced cAMP accumulation, with a pKᵢ of 9.0 ± 0.06 medchemexpress.comnih.gov. Similarly, it inhibited carbaprostacyclin-induced cAMP accumulation in SH-SY5Y cells with a pKB of 8.8 medkoo.com. In human odontoblast cell lines, this compound suppressed beraprost-induced increases in intracellular cAMP levels, further confirming its antagonistic effect on IP receptor signaling in this system mdpi.comresearchgate.net.

Furthermore, this compound has been employed in studies investigating tumor angiogenesis. It has been shown to inhibit tube formation and migration of mouse tumor endothelial cells (mTEC), but not normal mouse endothelial cells (mNEC), suggesting a role for the IP receptor in tumor angiogenesis researchgate.netnih.gov. This inhibitory effect on mTEC was observed even under conditions where endogenous prostacyclin production was inhibited, reinforcing that this compound specifically targets the IP receptor nih.gov.

Utility in High-Throughput Drug Screening Platforms for Novel Therapeutic Target Identification

This compound has demonstrated utility in high-throughput screening (HTS) platforms, particularly in the context of identifying compounds that promote myelination. A study utilizing a genome-engineered human pluripotent stem cell (hPSC) line designed to report on oligodendrocyte lineage differentiation employed this compound as part of a small-molecule screen researchgate.netnih.govnih.gov. This HTS platform, using human stem cell-derived oligodendrocyte progenitor cells (OPCs), identified this compound as a myelination-promoting small molecule researchgate.netnih.govnih.gov. This finding highlights the potential of this compound, or compounds targeting the IP receptor, as novel therapeutic targets for demyelinating disorders such as Multiple Sclerosis researchgate.netnih.govnih.gov. The use of this compound in such screens underscores its value as a tool for probing biological pathways and identifying molecules with desired cellular effects in a high-throughput format.

Kinetic and Mechanistic Studies of Receptor-Ligand Interactions

Studies involving this compound have contributed to the understanding of IP receptor-ligand interactions, particularly concerning binding affinity and the nature of antagonism. The compound displays high affinity for IP receptors in various systems medchemexpress.comnih.gov.

Binding affinity studies using 3H-labelled iloprost displacement have shown that this compound has high affinity for human IP receptors, with pKᵢ values of 9.3 ± 0.1 in human platelets and 8.7 ± 0.1 in a recombinant IP receptor system nih.gov. These values indicate potent binding to the IP receptor nih.gov. Functional studies measuring the inhibition of cAMP accumulation further support its potency as an antagonist medchemexpress.comnih.gov.

While primarily known for its IP receptor selectivity, this compound has also shown some affinity for imidazoline₂ (I₂) and platelet activating factor (PAF) receptors, with pKᵢ values of 8.3 and 7.9, respectively medchemexpress.comnih.gov. However, its selectivity for the IP receptor is significantly higher compared to many other receptors and enzymes nih.gov.

The interaction kinetics of receptor-ligand binding, including association (kon) and dissociation (koff) rates, are crucial for understanding the mechanism of action of compounds like this compound frontiersin.orgnih.gov. While specific detailed kinetic rate constants for this compound binding to the IP receptor were not extensively detailed in the provided search results beyond affinity values, the observation of surmountable antagonism in functional studies suggests a competitive binding mechanism with the agonist nih.govnih.gov. Non-surmountable antagonism was occasionally observed at higher concentrations of this compound in some vascular studies, which was attributed to potential off-target effects or complex interactions with the system, such as the EP₃ contractile action of the agonist cicaprost nih.govnih.gov.

The use of this compound as a tool allows researchers to investigate the kinetic and mechanistic aspects of IP receptor activation and blockade in different cellular and tissue contexts. By blocking the IP receptor with a selective antagonist like this compound, the downstream signaling events and functional responses mediated by endogenous or exogenous IP receptor agonists can be dissected, providing insights into the receptor's role and the dynamics of its interactions with ligands nih.govnih.govmdpi.comnih.gov.

In Vivo Research Applications of Ro1138452 and Contributions to Disease Pathophysiology

Pain and Inflammatory Response Modulation

The prostacyclin-IP receptor system has been implicated in the modulation of pain and inflammatory responses. nih.govahajournals.org Research with RO1138452 has aimed to elucidate the contribution of IP receptor activation to these processes in live organisms.

Antinociceptive Effects in Experimental Pain Models

Studies in experimental pain models have demonstrated that this compound can exert antinociceptive effects. In rats, this compound significantly reduced acetic acid-induced abdominal constrictions. nih.govnih.govcaymanchem.com This model is commonly used to assess visceral pain. Data from these studies indicate that blocking the IP receptor can attenuate pain signaling in this context.

Table 1: Effect of this compound on Acetic Acid-Induced Abdominal Constrictions

| Model | Species | Effect |

| Acetic acid-induced writhing | Rat | Significantly reduced abdominal constrictions |

This compound has also shown efficacy in models of inflammatory pain. It significantly reduced carrageenan-induced mechanical hyperalgesia in rats. nih.govnih.govcaymanchem.com Hyperalgesia refers to an increased sensitivity to painful stimuli. These findings suggest that IP receptor activation contributes to the heightened pain sensation observed during inflammation.

Attenuation of Inflammatory Edema and Hyperalgesia in Preclinical Models

Beyond its effects on pain sensation, this compound has been shown to attenuate inflammatory edema in preclinical models. In the carrageenan-induced paw edema model in rats, oral administration of this compound significantly decreased edema formation. nih.govnih.gov Edema, or swelling, is a hallmark of the inflammatory response, characterized by the accumulation of excess fluid in tissues.

Detailed research findings on the attenuation of carrageenan-induced edema by this compound are presented below.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Edema Volume (ml) (Mean ± SEM) | Reduction of Prostanoid-Dependent Edema (%) |

| Vehicle | 0.71 ± 0.04 | - |

| Indomethacin | 0.37 ± 0.03 | 100 |

| This compound | 0.48 ± 0.03 | 77 ± 27 |

This data indicates that this compound significantly reduced edema compared to the vehicle group, demonstrating its anti-inflammatory potential in this model. nih.gov

In addition to edema, this compound also attenuated carrageenan-induced mechanical hyperalgesia, further supporting its role in modulating the inflammatory response. nih.govnih.gov

Effects on Chronic Joint Discomfort Models

Research has also extended to evaluating the effects of IP receptor antagonism in models of chronic joint discomfort. While RO3244794, another IP receptor antagonist, significantly reduced chronic joint discomfort induced by monoiodoacetate in rats, the direct effects of this compound in this specific model were not as extensively highlighted in the provided search results compared to RO3244794. nih.govnih.gov However, the implication is that targeting the IP receptor holds potential in addressing chronic joint pain.

Cardiovascular and Circulatory System Research

Prostacyclin plays a significant role in the cardiovascular system, influencing vascular tone and platelet aggregation. doi.orgmolbiolcell.org Research using this compound has helped to investigate the specific contributions of the IP receptor in these processes and in models of circulatory dysfunction.

Role in the Regulation of Vascular Tone and Homeostasis

Prostacyclin is a potent vasodilator, and its effects are mediated through the IP receptor on vascular smooth muscle cells. doi.orgahajournals.org Studies utilizing this compound have explored the role of the IP receptor in regulating vascular tone. Inhibition of prostacyclin synthesis or blockade of the IP receptor with this compound has been shown to affect vascular responses. mdpi.comresearchgate.net For instance, this compound reduced the anti-contractile effect of perivascular adipose tissue towards phenylephrine-induced contraction in rat thoracic aorta. mdpi.com This suggests that endogenous prostacyclin, acting via the IP receptor, contributes to the regulation of vascular tone in this context.

In isolated human pulmonary arteries, this compound influenced vasorelaxation induced by IP receptor agonists like iloprost (B1671730). caymanchem.comresearchgate.netnih.gov This further supports the role of the IP receptor in mediating vasodilation.

Contribution to Circulatory Function in Models of Endotoxic Shock

Endotoxic shock is characterized by severe circulatory dysfunction, including a significant drop in blood pressure. Increased levels of prostacyclin have been observed in septic patients and animal models of septic shock. ahajournals.orgahajournals.org Research using this compound (also referred to as CAY-10441 in some studies) has investigated the contribution of the prostacyclin-IP system to the circulatory failure in these models.

In a rat model of endotoxic shock induced by lipopolysaccharide (LPS), treatment with the IP antagonist CAY-10441 (this compound) dose-dependently moderated the LPS-induced changes in mean arterial blood pressure, heart rate, cardiac output, and systemic vascular resistance. ahajournals.orgahajournals.org This indicates that activation of the prostacyclin-IP system plays a prominent role in the development of cardiovascular failure during endotoxic shock. The observed circulatory dysfunction in this model appears to be, at least in part, mediated by excessive IP receptor activation.

Table 3: Effect of CAY-10441 (this compound) on Hemodynamic Parameters in LPS-Induced Endotoxic Shock in Rats

| Parameter | LPS + Vehicle | LPS + CAY-10441 (Effect) |

| Mean Arterial Blood Pressure | Decrease | Moderated decrease |

| Heart Rate | Increase | Moderated increase |

| Cardiac Output | Affected | Moderated changes |

| Systemic Vascular Resistance | Affected | Moderated changes |

These findings highlight the potential of targeting the IP receptor to ameliorate circulatory dysfunction in conditions like endotoxic shock. ahajournals.orgahajournals.org

Elucidation of the Role of IP Receptors in Ischemic Preconditioning-Mediated Cardioprotection

Research has explored the role of IP receptors in the cardioprotective effects observed during ischemic preconditioning (IPC). IPC is a phenomenon where brief periods of ischemia protect the heart against subsequent, more prolonged ischemic insults. Studies using IP receptor knockout mice have provided molecular genetic evidence for an essential role of the IP receptor, downstream of the COX-2/prostanoid pathway, in mediating the cardioprotection conferred by the late phase of IPC. plos.org

While the provided search results primarily highlight the use of the IP selective antagonist RO3244794 in abrogating the protective effect of late IPC in mice, this compound is also characterized as a potent and selective IP receptor antagonist with potential in understanding the role of IP receptors in cardioprotection. nih.govmedchemexpress.com The abrogation of late IPC protection by IP receptor blockade underscores the significance of this pathway in the heart's endogenous protective mechanisms against ischemia-reperfusion injury. plos.org

Investigation of Antithrombotic Functions in Thrombosis Models

The antithrombotic properties of prostacyclin are well-established, as it acts as a potent antiplatelet agent. nih.gov Investigations into the antithrombotic functions of IP receptors have utilized antagonists like this compound to understand the contribution of this pathway to thrombus formation in in vivo models.

Studies involving thrombosis models, such as the carotid artery FeCl₃-injury model in mice, have been used to establish the prothrombotic effects observed when the IP receptor is deleted. ahajournals.org While specific detailed findings on this compound's direct effects in these models are not extensively detailed in the provided snippets, its characterization as a potent IP receptor antagonist suggests its utility in such investigations to block endogenous prostacyclin signaling and observe the impact on thrombus formation. nih.govmedchemexpress.com The use of IP receptor inhibitors can help delineate the physiological role of prostacyclin-mediated signaling in preventing excessive platelet activation and thrombosis. nih.govashpublications.org

Neurological and Myelination Research

This compound has also been explored in the context of neurological disorders, particularly those involving myelination deficits.

Promotion of Oligodendrocyte Differentiation in Animal Models

Oligodendrocytes are the myelin-producing cells in the central nervous system (CNS), and their differentiation from oligodendrocyte precursor cells (OPCs) is crucial for myelination and remyelination. Research using human stem cell-derived OPCs has identified this compound as a small molecule that could potentially promote myelination. researchgate.net

Single-cell transcriptomic analysis has indicated that the IP receptor (encoded by the PTGIR gene), the target of this compound, is expressed in the oligodendrocyte lineage cells, with higher expression in OPCs and reduced expression in mature oligodendrocytes. researchgate.netnih.gov This expression pattern suggests that inhibition of the IP receptor pathway by this compound could potentially promote the maturation of OPCs into oligodendrocytes. researchgate.netnih.gov

Exploration of Therapeutic Potential in Central Nervous System Demyelinating Disorders (e.g., Multiple Sclerosis)

Given its potential role in promoting oligodendrocyte differentiation, this compound has been investigated for its therapeutic potential in CNS demyelinating disorders like Multiple Sclerosis (MS). MS is characterized by inflammation and demyelination in the CNS. nih.govmdpi.com Promoting remyelination is a promising therapeutic approach for these conditions. researchgate.netresearchgate.net

However, studies using the lysophosphatidylcholine (B164491) (LPC)-induced demyelination mouse model have shown that administration of this compound reduced OPC recruitment and impaired remyelination in the spinal cord. researchgate.netnih.gov This finding suggests that the IP pathway might be essential for OPC migration to an injury site, and its inhibition by this compound could negatively impact the remyelination process in vivo. researchgate.netnih.gov This highlights the complex role of IP receptor signaling in the context of demyelinating injury and the need for further research to fully understand its implications for therapeutic strategies.

Oncological Research and Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govdiva-portal.org this compound has been investigated for its effects on tumor angiogenesis.

Inhibition of Tumor Angiogenesis and Its Underlying Mechanisms

Research has indicated that the IP receptor plays a role in tumor angiogenesis. Studies using mouse tumor endothelial cells (mTEC) have shown that this compound suppressed mTEC tube formation, an in vitro measure of angiogenesis, by inhibiting the IP receptor. nih.gov This suggests that the IP receptor has an important role in maintaining the angiogenic phenotype of tumor endothelial cells. nih.gov

The mechanisms underlying this effect may involve the autocrine action of prostacyclin, which is secreted at higher levels from TECs compared to normal endothelial cells (NECs). nih.gov This autocrine signaling through the IP receptor might contribute to keeping an "angiogenic switch" in the "on" state in TECs. nih.gov These findings suggest that the IP receptor could be a TEC-specific marker and a potential target for anti-angiogenic therapy in cancer. nih.gov The inhibition of tumor angiogenesis by selective IP receptor antagonists like this compound could offer an advantage over conventional COX-2 inhibitors in suppressing tumor vascularization. nih.gov

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9839644 |

| RO3244794 | Not found |

| Carbaprostacyclin | 441043 |

| Iloprost | 5311213 |

| Cicaprost (B119636) | 6437620 |

| Beraprost | 5282176 |

| Epoprostenol | 3033986 |

| Indomethacin | 3713 |

| Salicylic acid | 338 |

| MRE-269 | 11880612 |

| SR2211 | 53403262 |

| Lysophosphatidylcholine (LPC) | 134784896 |

| VEGF | 100008954 |

| PGD2 | 5280371 |

| NECA | 23701 |

| ADP | 6022 |

| Adrenaline | 3033 |

| Cicaprost | 6437620 |

| Butaprost | 5282178 |

| PGE2 | 5280360 |

| Substance P | 16013141 |

| PAF | 874 |

| TXA2 | 5281082 |

| 12-HETrE | 5280476 |

| CS585 | Not found |

| TNF-α | 65972 |

| IL-1β | 54336012 |

| Interferon-γ | 33390 |

| GPRC5B | 6433285 |

| MOG₃₅₋₅₅ | Not found |

| PTGIR | 5737 |

| RORγ | 6097 |

| CXCL9 | 638366 |

| CXCL10 | 362619 |

| PTX | 16136500 |

| MOG | 14917 |

| PLP | 350044 |

| MBP | 16164446 |

| PDGFRα | 3714 |

| PDGFRβ | 3715 |

| COX-2 | 5723 |

| COX-1 | 5722 |

| FeCl₃ | 24393 |

| PDZK1 | 10158 |

| SR-B1 | 9495 |

| PKA | 5566 |

| PGI2 | 5280351 |

| cAMP | 6076 |

| TRAP | Not found |

| DiOC₆ | 162198 |

| αIIbβ3 | Not found |

| 12-lipoxygenase | 10804 |

| DGLA | 5280457 |

| PS | 5281081 |

| TEG | Not found |

| NOR3 | Not found |

| PGD2 | 5280371 |

| NECA | 23701 |

| ADP | 6022 |

| Adrenaline | 3033 |

| cicaprost | 6437620 |

| butaprost | 5282178 |

| PGE2 | 5280360 |

| substance P | 16013141 |

| PAF | 874 |

| TXA2 | 5281082 |

| 12-HETrE | 5280476 |

| CS585 | Not found |

| TNF-α | 65972 |

| IL-1β | 54336012 |

| Interferon-γ | 33390 |

| GPRC5B | 6433285 |

| MOG₃₅₋₅₅ | Not found |

| PTGIR | 5737 |

| RORγ | 6097 |

| CXCL9 | 638366 |

| CXCL10 | 362619 |

| PTX | 16136500 |

| MOG | 14917 |

| PLP | 350044 |

| MBP | 16164446 |

| PDGFRα | 3714 |

| PDGFRβ | 3715 |

| COX-2 | 5723 |

| COX-1 | 5722 |

| FeCl₃ | 24393 |

| PDZK1 | 10158 |

| SR-B1 | 9495 |

| PKA | 5566 |

| PGI2 | 5280351 |

| cAMP | 6076 |

| TRAP | Not found |

| DiOC₆ | 162198 |

| αIIbβ3 | Not found |

| 12-lipoxygenase | 10804 |

| DGLA | 5280457 |

| PS | 5281081 |

| TEG | Not found |

| NOR3 | Not found |

Data Table Example (based on affinity data):

| Compound | Receptor System | Affinity (pKᵢ) |

| This compound | Human Platelets | 9.3 ± 0.1 |

| This compound | Recombinant IP Receptor | 8.7 ± 0.1 |

| RO3244794 | Human Platelets | 7.7 ± 0.03 |

| RO3244794 | Recombinant IP Receptor | 6.9 ± 0.1 |

Impact on Tumor Endothelial Cell Function and Phenotype

Studies investigating tumor angiogenesis have utilized this compound to understand the role of the IP receptor in tumor endothelial cells (TEC). Research indicates that the IP receptor gene is upregulated in TEC compared with normal endothelial cells (NEC). nih.govresearchgate.net Furthermore, prostacyclin (PGI2) secretion levels are significantly higher in TEC than in NEC, suggesting a potential autocrine signaling loop where PGI2 acts on TEC via the IP receptor. nih.govresearchgate.net

Functional studies have demonstrated that this compound can suppress key angiogenic processes in TEC. For instance, the IP receptor antagonist inhibited the migration and tube formation abilities of mouse tumor endothelial cells derived from melanoma and renal cell carcinoma. nih.govresearchgate.net This inhibitory effect was observed in TEC but had little impact on normal mouse endothelial cells from skin and kidney. nih.govresearchgate.net These findings collectively suggest that the IP receptor plays an important role in tumor angiogenesis and in maintaining the angiogenic phenotype characteristic of TEC, which exhibit higher proliferative and migratory capacities compared to NEC and show altered gene expression profiles. nih.govresearchgate.netnih.govplos.orgfrontiersin.org

| Endothelial Cell Type | Effect of this compound on Tube Formation |

| Mouse Tumor Endothelial Cells (mTEC) | Inhibited |

| Mouse Normal Endothelial Cells (mNEC) | Little effect |

Renal System Research

Research into the renal system has explored the involvement of the IP receptor in processes relevant to kidney function and related metabolic disorders. While studies often focus on the effects of IP receptor agonism, the use of antagonists like this compound is instrumental in confirming the specificity of IP receptor-mediated effects.

Investigations into pancreatic β-cell function have revealed a link to the IP receptor pathway. IP receptor agonism has been shown to stimulate insulin (B600854) release from pancreatic β-cells and promote their viability. diabetesjournals.org This process involves a cAMP/PKA-dependent mechanism that leads to the phosphorylation of nephrin (B609532), a protein present in β-cells that is a key regulator of glucose-stimulated insulin secretion (GSIS) and cell viability. diabetesjournals.org While this compound, as an IP receptor antagonist, would be expected to counter these effects, its use in research helps to delineate the extent to which IP receptor activation is responsible for these beneficial outcomes in β-cells. The established pathway involving IP receptor-mediated nephrin phosphorylation in β-cells provides a context for understanding the potential impact of IP receptor inhibition. diabetesjournals.org

The IP receptor pathway is also implicated in maintaining the integrity of the glomerular filtration barrier in the kidney, particularly through its effects on podocytes. Nephrin is a critical component of the podocyte slit diaphragm, and its proper function is essential for preventing albumin leakage into the urine (albuminuria). diabetesjournals.orgmdpi.com Dephosphorylation of nephrin in the kidney has been associated with the development of proteinuria in experimental models and patients. diabetesjournals.org

Studies have shown that IP receptor agonism can lead to augmented renal nephrin phosphorylation and a reduction in albuminuria in diabetic models. diabetesjournals.org This effect is mediated through IP receptor-dependent PKA activation, which phosphorylates nephrin in podocytes. diabetesjournals.org Although the direct effects of this compound on albuminuria are not detailed in the provided information, its role as an IP receptor antagonist makes it a valuable tool for researchers to probe the importance of IP receptor signaling in these nephrin-dependent mechanisms and their contribution to renal health and disease progression, such as diabetic nephropathy where urinary nephrin levels correlate with albuminuria. diabetesjournals.orgmdpi.comd-nb.info

Respiratory System Research

This compound has been extensively used in respiratory system research, particularly in the context of pulmonary vascular function and the pathophysiology of pulmonary arterial hypertension (PAH).

The IP receptor is expressed in the lungs and pulmonary arteries and plays a role in regulating pulmonary vascular tone and smooth muscle cell proliferation. ersnet.orgersnet.org Activation of the IP receptor typically leads to pulmonary artery dilation and inhibition of vascular smooth muscle cell proliferation. ersnet.org

This compound, as a selective IP receptor antagonist, has been instrumental in dissecting the mechanisms by which various prostacyclin analogues and non-prostanoid IP agonists exert their effects on pulmonary arterial smooth muscle cells (PASMCs). Studies have shown that this compound can abolish the vasorelaxation and anti-proliferative responses to prostacyclin analogues like treprostinil (B120252) and iloprost in normal human PASMCs and proximal pulmonary arteries, highlighting a major role for the IP receptor in normal vascular function. nih.govmdpi.com

However, in PASMCs from PAH patients, the anti-proliferative responses to treprostinil and iloprost showed only weak inhibition by this compound, suggesting that in the context of PAH, these analogues may also act through non-IP receptor pathways, particularly at higher concentrations. ucl.ac.uknih.govmdpi.comnih.gov In contrast, this compound completely reversed the anti-proliferative effects of non-prostanoid IP agonists like MRE-269 and ralinepag (B604915) in PAH cells, indicating that their effects are fully dependent on the IP receptor. ucl.ac.uk

Furthermore, this compound has been used in electrophysiological studies to demonstrate that the IP receptor is involved in the effects of iloprost and treprostinil on calcium-dependent potassium channels (KCa) and TASK-1 channels in human PASMCs, which are relevant to vascular tone regulation. atsjournals.org

Pulmonary arterial hypertension is a severe disease characterized by increased pulmonary vascular resistance and remodeling, including the proliferation of smooth muscle and endothelial cells. ersnet.orgnih.govfrontiersin.org Patients with PAH often have reduced pulmonary prostacyclin levels. ersnet.orgnih.gov Therapies targeting the prostacyclin pathway are used to manage PAH. ersnet.orgnih.gov

IP receptor expression has been found to be reduced in PASMCs from patients with idiopathic PAH. atsjournals.orgnih.gov Despite this reduced expression, the anti-proliferative effects of prostacyclin analogues are often preserved in PAH cells, but these effects can be insensitive to IP receptor antagonists like this compound or adenylyl cyclase inhibitors, suggesting that alternative pathways, such as those involving PPARγ or EP2 receptors, may contribute to the therapeutic effects in PAH. mdpi.comnih.govatsjournals.orgnih.gov

This compound has been a critical tool in these studies to differentiate the contributions of the IP receptor from other receptors. For example, research using this compound has helped demonstrate that the anti-proliferative actions of treprostinil in human PAH PASMCs depend significantly on EP2 receptors, in contrast to the IP receptor-dependent effects of agonists like MRE-269. mdpi.comnih.gov This highlights the complex pharmacology of prostacyclin mimetics in the diseased pulmonary vasculature and the value of selective antagonists like this compound in dissecting these pathways.

| Study Focus | This compound Effect | Implication |

| IP receptor-mediated inhibition of proliferation by MRE-269/ralinepag (PAH) | Completely reversed effects | Effects are fully IP receptor-dependent |

| IP receptor-mediated inhibition of proliferation by treprostinil/iloprost (PAH) | Weakly inhibited effects (higher concentrations) | Non-IP receptor targets contribute in PAH |

| IP receptor-mediated inhibition of proliferation by treprostinil/iloprost (Normal) | Abolished effects | Major role for IP receptor in normal cells |

| Effects of iloprost/treprostinil on KCa and TASK-1 currents (Human PASMCs) | Abolished effects | IP receptor involved in these ion channel effects |

| Anti-proliferative actions of treprostinil vs. MRE-269 (PAH PASMCs) | Showed treprostinil effects largely EP2-dependent, MRE-269 effects IP-dependent | Differentiates receptor targets of different prostacyclin mimetics in PAH |

Methodological Frameworks and Experimental Considerations for Ro1138452 Research

Advanced In Vitro and Ex Vivo Assay Development

In vitro and ex vivo assays are fundamental to understanding the direct interactions of RO1138452 with its target receptor and its effects on isolated tissues and cells.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a key method for determining the affinity of this compound for the IP receptor and assessing its selectivity against other receptors. These assays typically involve the use of a radiolabeled ligand that binds specifically to the receptor of interest. The ability of this compound to displace the binding of this radioligand is then measured across a range of concentrations to determine its inhibition constant (Ki) or affinity (pKi).

Studies have shown that this compound displays high affinity for the human IP receptor. In human platelets, the receptor affinity (pKi) was reported as 9.3 ± 0.1. nih.govmedchemexpress.com In a recombinant IP receptor system, the pKi value was estimated to be 8.7 ± 0.06. nih.govmedchemexpress.com These values were determined by measuring the displacement of tritiated iloprost (B1671730) binding in both native human platelets and CHO-K1 cells expressing the human IP receptor. nih.gov The Hill coefficients in these experiments did not significantly differ from unity, suggesting a simple competitive binding interaction. nih.gov

Selectivity profiling using radioligand binding assays across a panel of receptors is crucial to demonstrate the specificity of this compound for the IP receptor. This compound has been evaluated for its ability to displace specific radioligand binding at over 50 receptors. nih.gov While highly selective for the IP receptor, this compound has shown some affinity at the I2 binding site (pKi = 8.3) and the platelet activating factor (PAF) receptor (pKi = 7.9). nih.govmedchemexpress.comdcchemicals.comnih.gov In contrast, it exhibits no significant affinity at other prostanoid receptors (EP1-4, FP, and TP) in radioligand binding assays. rndsystems.com

Table 1: Binding Affinity (pKi) of this compound at Human IP Receptor

| System | pKi Value |

| Human Platelets | 9.3 ± 0.1 |

| Recombinant IP Receptor | 8.7 ± 0.06 |

Table 2: Selectivity Profile (pKi) of this compound at Other Receptors

| Receptor Subtype | pKi Value |

| Imidazoline (B1206853) 2 (I2) | 8.3 |

| Platelet Activating Factor (PAF) | 7.9 |

| EP1 | <5 |

| EP3 | 5.38 |

| EP4 | 5.74 |

| TP | 5.09 |

*Note: Data for EP1, EP3, EP4, and TP are compared to a highly selective IP receptor antagonist, RO3244794, showing this compound has some affinity at I2 and PAF receptors while RO3244794 is highly selective for IP. nih.govnih.gov

Functional cAMP Accumulation Assays for Antagonist Potency

Functional assays, such as cAMP accumulation assays, are used to assess the ability of this compound to antagonize IP receptor activation. The IP receptor is a Gs protein-coupled receptor, and its activation by agonists like prostacyclin or carbaprostacyclin leads to an increase in intracellular cAMP levels. ontosight.aiwikipedia.org As an antagonist, this compound inhibits this agonist-induced cAMP accumulation.

Studies have measured the functional antagonism of this compound by assessing its inhibition of carbaprostacyclin-induced cAMP accumulation in CHO-K1 cells stably expressing the human IP receptor. nih.govdcchemicals.comnih.gov The pIC50 values of this compound in attenuating cAMP accumulation have been reported as 7.0 ± 0.07. nih.govdcchemicals.com Using the Cheng-Prusoff correction, the functional estimate of affinity (pKi) for this compound in this assay was determined to be 9.0 ± 0.06. nih.govdcchemicals.comnih.gov This functional affinity is consistent with the binding affinity observed in radioligand studies. nih.govnih.gov

Table 3: Functional Antagonism of this compound in cAMP Accumulation Assay

| Assay Type | Cell Line | Agonist | pIC50 | Functional pKi (Cheng-Prusoff) |

| Inhibition of Agonist-Induced cAMP Accumulation | CHO-K1 (human IP receptor) | Carbaprostacyclin | 7.0 ± 0.07 | 9.0 ± 0.06 |

Cell-Based Assays for Proliferation, Migration, and Gene Expression

Cell-based assays are employed to investigate the effects of this compound on various cellular processes mediated by the IP receptor, including proliferation, migration, and gene expression.

Studies have shown that this compound can inhibit cell migration. For instance, in mouse tumor endothelial cells (mTEC), this compound inhibited beraprost-induced cell migration, confirming its specificity for the IP receptor in this context. researchgate.net Activation of the human IP receptor by cicaprost (B119636) has been shown to increase endothelial cell migration and tube formation, effects that were completely abrogated by this compound. molbiolcell.org

This compound has also been shown to inhibit the release of CXCL9 and CXCL10 in a concentration-dependent manner, with p[A]50 values of -8.73 ± 0.11 and -8.47 ± 0.16, respectively. medchemexpress.comdcchemicals.com These findings suggest a role for IP receptor antagonism in modulating chemokine release.

While the search results mention cell proliferation assays in the context of IP receptor research and endothelial cells researchgate.netnuvisan.comamegroups.org, specific detailed findings on the direct effects of this compound on cell proliferation or comprehensive gene expression profiles were not extensively detailed within the provided snippets, beyond the inhibition of CXCL9 and CXCL10 release.

Isolated Tissue Bath Studies for Smooth Muscle and Platelet Preparations

Isolated tissue bath studies are valuable for assessing the effects of this compound on the function of smooth muscle and platelet preparations, which are key targets of prostacyclin signaling.

In smooth muscle preparations, this compound has been shown to antagonize the relaxation induced by IP receptor agonists. Studies using isolated human pulmonary artery, guinea-pig aorta, and rabbit mesenteric artery have demonstrated that this compound antagonized the relaxation caused by the selective IP agonist cicaprost. nih.govnih.gov Schild plots generated from these experiments yielded pA2 values of 8.20, 8.39, and 8.12, respectively, with slopes close to unity, indicating competitive antagonism. nih.govnih.gov Higher concentrations of this compound sometimes resulted in non-surmountable antagonism, which was attributed to the contractile action of cicaprost mediated by EP3 receptors. nih.govnih.gov this compound did not block relaxation induced by EP2 or EP4 agonists in these preparations, further supporting its selectivity for the IP receptor. nih.govnih.gov

In platelet preparations, this compound has been studied for its ability to antagonize the anti-aggregatory effects of prostacyclin mimetics. Prostacyclin inhibits platelet aggregation by increasing cAMP levels. ontosight.ai this compound antagonized cicaprost-induced inhibition of platelet aggregation in human and rat platelet-rich plasmas in a surmountable manner. nih.govnih.gov The pA2 values in these studies may have been influenced by the binding of this compound to plasma proteins. nih.govnih.gov this compound did not affect the inhibitory actions of PGD2 (a DP1 agonist) or NECA (an adenosine (B11128) A2A agonist) in human platelets, indicating its selectivity over these receptors involved in platelet function. nih.govnih.gov

Table 4: pA2 Values of this compound in Isolated Smooth Muscle Preparations

| Tissue | Agonist | pA2 Value | Schild Plot Slope |

| Human Pulmonary Artery | Cicaprost | 8.20 | Close to unity |

| Guinea-pig Aorta | Cicaprost | 8.39 | Close to unity |

| Rabbit Mesenteric Artery | Cicaprost | 8.12 | Close to unity |

Sophisticated In Vivo Animal Model Implementation

In vivo animal models are essential for evaluating the efficacy of this compound in complex biological systems and its potential as a therapeutic agent for conditions involving IP receptor activation.

Models for Pain, Inflammation, and Edema Assessment

This compound has been investigated in various rodent models of pain, inflammation, and edema to assess its analgesic and anti-inflammatory potential.

In models of pain, this compound has shown significant activity. It significantly reduced acetic acid-induced abdominal constrictions in rats, a model of prostanoid-dependent chemical nociception. nih.govmedchemexpress.com At a dose of 10 mg/kg intravenously, this compound inhibited constrictions by 65 ± 10%. nih.gov IP receptors are known to play a role in the transmission of pain signals, particularly pain triggered by inflammation. wikidoc.org

This compound has also demonstrated effectiveness in models of inflammation and edema. It significantly reduced carrageenan-induced mechanical hyperalgesia and edema formation in rats when administered orally at doses ranging from 3 to 100 mg/kg. nih.govmedchemexpress.com Carrageenan-induced edema is a well-established model for assessing anti-inflammatory activity, and IP receptors are involved in inflammatory reactions and increased vascular permeability. wikidoc.orgjst.go.jp

Table 5: In Vivo Effects of this compound in Rodent Models

| Model | Species | Route of Administration | Dose Range (mg/kg) | Key Finding |

| Acetic Acid-Induced Abdominal Constrictions | Rat | i.v. | 1-10 | Significantly reduced constrictions |

| Carrageenan-Induced Mechanical Hyperalgesia | Rat | p.o. | 3-100 | Significantly reduced hyperalgesia and edema |

| Carrageenan-Induced Edema Formation | Rat | p.o. | 3-100 | Significantly reduced edema formation |

These in vivo findings support the potential of this compound as an analgesic and anti-inflammatory agent, mediated through its antagonism of the IP receptor. nih.govnih.gov

Cardiovascular and Renal Disease Models

The prostacyclin pathway, mediated by the IP receptor, plays significant roles in cardiovascular homeostasis, including vasodilation and inhibition of platelet aggregation. nih.govatsjournals.orgoapen.org Consequently, this compound has been employed in research utilizing cardiovascular and renal disease models to explore the consequences of IP receptor blockade.

In a rat model of endotoxic shock, which involves severe cardiovascular dysfunction, the IP receptor antagonist CAY-10441 (this compound) was used to investigate the role of the prostacyclin/IP system. Administration of CAY-10441 dose-dependently moderated the lipopolysaccharide (LPS)-induced changes in mean arterial blood pressure, heart rate, cardiac output, and systemic vascular resistance. This suggests a prominent role for the prostacyclin/IP system in the development of LPS-induced cardiovascular failure in this model. ahajournals.org

Research into pulmonary arterial hypertension (PAH), a severe cardiovascular disease affecting the pulmonary vasculature, has also utilized this compound. Studies employing human pulmonary arterial smooth muscle cells (PASMCs) from PAH patients have used this compound to confirm that the anti-proliferative effects of certain prostacyclin mimetics, such as MRE-269 (the active metabolite of selexipag), are mediated via the IP receptor. oup.commdpi.com In these experiments, the anti-proliferative response to MRE-269 was abolished in the presence of this compound. mdpi.com

Furthermore, investigations into the renal system have employed this compound. In studies examining human podocytes, key cells in the kidney's filtration barrier, this compound was used to demonstrate that the effects of the IP receptor agonist MRE-269 on nephrin (B609532) phosphorylation were mediated through the IP receptor. diabetesjournals.org This highlights the utility of this compound in dissecting IP receptor-mediated signaling in specific renal cell types. While not a direct disease model, research using renal cell carcinoma endothelial cells showed that this compound inhibited tube formation, indicating a role for the IP receptor in angiogenesis in this context. researchgate.net

Neurological Demyelination Models

The IP receptor and prostaglandin (B15479496) signaling have also been implicated in the central nervous system, including processes relevant to demyelination and remyelination. nih.govmdpi.com this compound has been utilized in research exploring potential therapeutic strategies for demyelinating disorders like multiple sclerosis (MS).

A high-throughput screening study identified this compound as a small molecule that promotes myelination in human stem cell-derived oligodendrocyte progenitor cells (OPCs) in vitro. nih.govmdpi.compatsnap.comresearchgate.net Transcriptomic analysis suggested that inhibition of the IP receptor pathway by this compound could potentially promote the maturation of OPCs into oligodendrocytes, the myelin-producing cells. nih.gov However, in contrast to the in vitro findings, administration of this compound in a lysophosphatidylcholine (B164491) (LPC)-induced demyelination mouse model was reported to reduce OPC recruitment and impair remyelination. nih.govresearchgate.net This discrepancy between in vitro and in vivo results underscores the complexity of IP receptor signaling in the context of demyelination and the importance of evaluating findings across different model systems.

Integration with Genetic Knockout or Knockdown Approaches for Target Validation